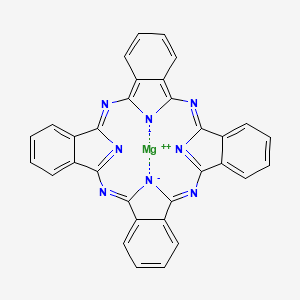

Magnesium phthalocyanine

説明

特性

IUPAC Name |

magnesium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.Mg/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQREIWCURIAMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16MgN8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple powder; [Alfa Aesar MSDS] | |

| Record name | Magnesium phthalocyanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15334 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1661-03-6 | |

| Record name | Magnesium phthalocyanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1661-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Template Synthesis Using Dicyanobenzene Derivatives

Template synthesis remains a cornerstone in the preparation of magnesium phthalocyanine derivatives. This method leverages the cyclotetramerization of phthalonitrile precursors in the presence of magnesium ions, which act as templating agents. A notable example involves the reaction of 3-(1-adamantylsulfanyl)-1,2-dicyanobenzene with 1,2-dicyanobenzene under controlled conditions . The process yields unsymmetrical MgPc derivatives, characterized by UV-Vis spectroscopy, mass spectrometry, and NMR .

Key steps include:

-

Monomer Preparation : Substituted dicyanobenzene monomers are synthesized to introduce functional groups (e.g., adamantylsulfanyl) that enhance solubility and modulate electronic properties.

-

Macrocyclization : Heating the monomers with magnesium chloride in a high-boiling solvent (e.g., dimethylformamide or quinoline) facilitates cyclotetramerization. The reaction typically requires 12–24 hours at 150–180°C .

-

Purification : Column chromatography or recrystallization isolates the product, with yields ranging from 40% to 65% depending on substituent bulkiness .

Spectroscopic analysis of the product reveals a Q-band absorption at 670–700 nm, indicative of π-π* transitions in the phthalocyanine ring . Fluorescence quantum yields (Φf ≈ 0.30–0.35) and singlet oxygen generation (ΦΔ ≈ 0.25–0.32) demonstrate the compound’s photochemical utility .

Urea-Based Thermal Condensation

The urea method, widely employed in industrial settings, involves the condensation of phthalic anhydride derivatives with urea and magnesium donors. A seminal patent (US2673854A) details this approach, utilizing phthalic anhydride, magnesium oxide, and urea in a high-boiling solvent (e.g., nitrobenzene) with ammonium molybdate as a catalyst .

Reaction Mechanism :

-

Activation : Urea decomposes to ammonia and isocyanic acid, which reacts with phthalic anhydride to form intermediate isoindole units.

-

Cyclization : Magnesium ions coordinate with four isoindole units, facilitating cyclotetramerization.

-

Catalysis : Molybdate ions accelerate the reaction by stabilizing transition states .

Optimized conditions include a molar ratio of 1:4:8 for magnesium oxide, phthalic anhydride, and urea, respectively, at 180–200°C for 6–8 hours . Yields exceed 70% in scaled operations. Alternative nitrogen donors (e.g., biuret or dicyandiamide) can substitute urea but often require higher temperatures .

Alkoxide-Mediated Cyclotetramerization

Magnesium alkoxides (e.g., Mg(OCH₃)₂) offer a versatile route to MgPc, particularly for water-soluble derivatives. This method involves reacting magnesium methoxide with phthalonitrile derivatives in anhydrous methanol under reflux . The alkoxide acts as both a base and a metal ion source, promoting deprotonation and cyclization.

Procedure :

-

Phthalonitrile (1.0 mmol) and magnesium methoxide (0.25 mmol) are stirred in methanol at 65°C for 24 hours.

-

The product precipitates upon cooling and is filtered, yielding 50–60% MgPc .

This method avoids acidic byproducts, enhancing compatibility with acid-sensitive functional groups. However, the resulting MgPc exhibits lower thermal stability compared to urea-based products .

Electrochemical Synthesis

Electrochemical methods provide a solvent-free alternative for MgPc synthesis. By applying a potential to a magnesium anode in a phthalonitrile-containing electrolyte, Mg²⁺ ions are released and complex with phthalonitrile anions at the cathode surface . The process occurs in non-aqueous solvents (e.g., acetonitrile) with tetrabutylammonium perchlorate as a supporting electrolyte.

Key Parameters :

-

Potential : −1.2 V vs. Ag/AgCl ensures controlled Mg²⁺ release.

-

Temperature : Room temperature minimizes side reactions.

Voltammetric studies of electrochemically synthesized MgPc reveal four redox peaks: two oxidations (+0.45 V, +0.78 V) and two reductions (−0.32 V, −0.89 V), attributed to ring-centered electron transfers .

Stabilization and Purification Techniques

MgPc’s susceptibility to demetallation in acidic environments necessitates advanced stabilization strategies. Studies demonstrate that embedding MgPc in liposomes or microemulsions reduces demetallation rates by 80–90% compared to free MgPc .

Comparative Stability Data :

| Stabilization Method | Demetallation Half-Life (pH 3) | Reference |

|---|---|---|

| Free MgPc | 10 minutes | |

| Liposomal MgPc | 120 minutes | |

| Microemulsion MgPc | 60 minutes |

Purification via Soxhlet extraction using methanol or dichloromethane removes unreacted monomers and oligomers. High-performance liquid chromatography (HPLC) further resolves structural isomers, critical for optoelectronic applications .

Comparative Analysis of Synthesis Methods

The choice of method hinges on desired purity, functionalization, and application. Template synthesis offers structural diversity but lower yields. Urea-based condensation excels in scalability, while electrochemical routes favor environmental sustainability.

Table 1: Method Comparison

| Method | Yield (%) | Purity | Scalability | Functionalization Flexibility |

|---|---|---|---|---|

| Template Synthesis | 40–65 | High | Moderate | High |

| Urea Condensation | 70–85 | Medium | High | Low |

| Alkoxide-Mediated | 50–60 | High | Low | Moderate |

| Electrochemical | 30–40 | Low | Low | Low |

化学反応の分析

Acid-Induced Demetallation Mechanisms

MgPc undergoes demetallation in acidic environments through distinct pathways depending on the solvent:

In Organic Solvents (Acidoprotolytic Mechanism)

-

Protonation Step : Azomethine nitrogen atoms are protonated first, forming a monoprotonated intermediate (MgPcH⁺ ) .

-

Kinetics : The dissociation follows first-order kinetics with a rate constant in benzene with dichloroacetic acid (DCA) .

-

Comparative Stability : Magnesium tetrapyrazinoporphyrazine (TPyzPzMg ) exhibits higher kinetic inertness than MgPc, requiring 10–45 minutes for full demetallation at pH 3–4, compared to incomplete conversion even after 24 hours for MgPc at similar pH .

In Aqueous Media (Solvoprotolytic Mechanism)

-

pH-Dependent Stability :

pH Demetallation Time (MgPc) Demetallation Time (TPyzPzMg) 7.4 Stable Stable 4 >24 hours 45 minutes 3 Partial after 24 hours 10 minutes ≤2 Immediate Immediate -

Delivery System Effects :

Photochemical Reactions and Singlet Oxygen Generation

Functionalization and environmental factors significantly alter MgPc’s photodynamic activity:

Imidazole-Functionalized MgPc

-

Photoinduced Electron Transfer (PET) : Imidazole subunits donate electrons to MgPc’s excited singlet state (), forming MgPc and shortening fluorescence lifetime by 50% .

-

Reactive Oxygen Species (ROS) Production :

Parameter Value (MgPc-Imidazole) Triplet quantum yield () 0.26 Singlet oxygen yield () 0.52 Type I/Type II Contribution 46% / 54%

Adamantylsulfanyl-Modified MgPc

-

Solvent Effects :

Solvent (Fluorescence) (Singlet Oxygen) DMF 0.30 0.32 DMSO 0.35 0.25

Electrochemical Redox Behavior

Voltammetric studies reveal four redox processes for MgPc derivatives:

| Redox Process | Potential (V vs. Ag/AgCl) | Assignment |

|---|---|---|

| First Oxidation | +0.68 | Ring-based oxidation |

| Second Oxidation | +1.12 | Ring-based oxidation |

| First Reduction | -0.89 | Ring-based reduction |

| Second Reduction | -1.34 | Ring-based reduction |

Host-Guest Interactions with Cyclodextrins (CDs)

Inclusion complexes enhance MgPc’s solubility and photodynamic efficacy:

Complexation and Release Kinetics

-

Release Profile :

Photodynamic Therapy (PDT) Efficacy

| System | Cell Viability (A431 Cells) | ROS Production Increase |

|---|---|---|

| Free MgPc | 33% | Baseline |

| γ-CD-MgPc Complex | 26% | 1.7× |

Stability in Biological Media

MgPc remains stable in physiological pH (7.4) but degrades rapidly under acidic tumor microenvironments (pH ≤ 6.5), making it suitable for targeted PDT applications .

This synthesis demonstrates MgPc’s versatility in applications ranging from fluorescence sensing to anticancer therapy, governed by its tunable reactivity in diverse chemical environments.

科学的研究の応用

Photodynamic Therapy (PDT)

Overview

MgPc has gained prominence as a photosensitizer in photodynamic therapy due to its ability to produce reactive oxygen species (ROS) upon light activation. This property makes it effective in treating various cancers and other diseases.

Case Study: Inclusion Complexes with Cyclodextrins

Recent research focused on the encapsulation of MgPc in cyclodextrins to enhance its solubility and photodynamic activity. The study found that the γ-cyclodextrin (γ-CD) inclusion complex exhibited the highest photokilling capacity against the A431 squamous carcinoma cell line, achieving a cell viability of only 26% after irradiation for 3 minutes at 18 mW/cm² . The rapid release of MgPc from these complexes was characterized by a burst effect, releasing approximately 70% within the first 20 minutes at physiological pH .

Table 1: Photodynamic Activity of MgPc and Its Inclusion Complexes

| Compound | Cell Viability (%) | Irradiation Time (min) | Power Density (mW/cm²) |

|---|---|---|---|

| Free MgPc | 33 | 3 | 18 |

| γ-CD-MgPc Inclusion | 26 | 3 | 18 |

Organic Electronics

Overview

MgPc is utilized as an organic semiconductor material due to its favorable electrical and optical properties. It serves as an active layer in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: Electrical Properties

A study on MgPc thin films revealed their potential for use in electronic applications. The films demonstrated high charge carrier mobility and stability under operational conditions, making them suitable for integration into electronic devices . The research highlighted the significance of film thickness and substrate choice on the performance of devices incorporating MgPc.

Table 2: Electrical Properties of MgPc Thin Films

| Parameter | Value |

|---|---|

| Charge Carrier Mobility | High |

| Stability | Excellent |

| Film Thickness | Variable (50-200 nm) |

Catalysis

Overview

MgPc also finds application as a catalyst in various chemical reactions, including oxidation processes. Its unique structure allows it to facilitate electron transfer reactions effectively.

Case Study: Photosensitized Reactions

Research has demonstrated that MgPc can act as a catalyst in photosensitized reactions involving organic substrates. For instance, the compound was shown to enhance the efficiency of ethane decomposition when used in combination with light irradiation, leading to higher yields of desired products .

作用機序

The mechanism of action of Magnesium phthalocyanine involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. This property is particularly useful in photodynamic therapy, where the generated singlet oxygen can induce cell death in targeted cancer cells. The compound’s interaction with cellular components and its ability to localize in specific tissues further enhance its therapeutic efficacy .

類似化合物との比較

Table 1: Key Photophysical Parameters

- Fluorescence and Singlet Oxygen : MgPc outperforms ZnPc and metal-free phthalocyanines due to reduced aggregation and enhanced intersystem crossing from the magnesium center .

- Substituent Impact : Meta-substituted MgPc generates more singlet oxygen than para-substituted analogs, attributed to optimized electronic interactions .

生物活性

Magnesium phthalocyanine (MgPc) is a synthetic compound belonging to the phthalocyanine family, known for its potential applications in photodynamic therapy (PDT), a treatment modality for various cancers. This article reviews the biological activity of MgPc, focusing on its photosensitizing properties, cytotoxic effects on cancer cells, and its interaction with various carriers to enhance its therapeutic efficacy.

Overview of Magnesium Phthalocyanine

MgPc is characterized by its stable structure and strong light-absorbing properties, making it an effective photosensitizer. Its ability to generate reactive oxygen species (ROS) upon light activation is crucial for its therapeutic applications. The compound's solubility and bioavailability can be enhanced through various formulations, including inclusion complexes with cyclodextrins.

Photodynamic Therapy Studies

Recent studies have demonstrated the effectiveness of MgPc in PDT against cancer cell lines. For instance, a study involving the A431 squamous carcinoma cell line reported a significant reduction in cell viability (33%) after exposure to MgPc under light irradiation conditions. The inclusion complexes formed with cyclodextrins showed even greater photokilling capacity, achieving a cell viability of only 26% under similar conditions .

Table 1: Photodynamic Activity of Magnesium Phthalocyanine

| Treatment Type | Cell Line | Cell Viability (%) | Light Irradiation Time (min) | Power Density (mW/cm²) |

|---|---|---|---|---|

| Free MgPc | A431 | 33 | 3 | 18 |

| γ-CD-MgPc Inclusion Complex | A431 | 26 | 3 | 18 |

Cytotoxic and Apoptotic Effects

A new water-soluble form of MgPc has been synthesized and evaluated for its cytotoxic and apoptotic effects on various cancer cell lines. This study found that the compound exhibited significant cytotoxicity, leading to apoptosis in treated cells. The mechanism of action appears to involve the induction of oxidative stress through ROS generation, which triggers apoptotic pathways .

Inclusion Complexes with Cyclodextrins

The formation of inclusion complexes between MgPc and cyclodextrins has been extensively studied to improve its solubility and photodynamic efficacy. These complexes not only enhance the solubility of MgPc but also facilitate increased cellular uptake, as evidenced by intracellular localization studies showing enhanced accumulation of MgPc when complexed with γ-cyclodextrin .

Case Studies

- Study on Antitumor Activity : In vitro experiments demonstrated that MgPc exhibited potent antitumor activity against human epidermoid carcinoma cells (HEp2). The study highlighted that the effectiveness increased when MgPc was used in conjunction with specific carriers or formulations that enhanced its delivery and uptake by cancer cells .

- Clinical Application : Clinical trials have explored the use of MgPc as a photosensitizer in PDT for skin cancers. Results indicate that patients treated with MgPc showed improved outcomes compared to traditional therapies, underscoring its potential as a viable treatment option .

Q & A

Q. What are the standard methods for synthesizing magnesium phthalocyanine (MgPc) crystals, and how do solvent systems influence crystal morphology?

MgPc is typically synthesized via recrystallization from organic solvents like pyridine or acetone. For nanocrystals, a "salting-out" method is employed by adding water to an acetone solution of MgPc, where water volume, temperature, and crystallization time dictate crystal size . Polymorphic conversion may occur during long-term storage in acetone, altering solubility and crystal stability . Structural validation requires X-ray diffraction (XRD) to confirm unit cell parameters (e.g., monoclinic space group P2₁/n with a = 17.098 Å, b = 16.951 Å, c = 12.449 Å) .

Q. How can researchers address discrepancies in MgPc solubility and polymorphism across studies?

Contradictions in solubility (e.g., acetone insolubility post-storage) arise from polymorphic transitions. To mitigate this, document solvent exposure history and crystallization conditions rigorously. Use differential scanning calorimetry (DSC) and XRD to identify polymorphic phases . For reproducibility, standardize protocols for solvent purity, humidity control, and crystal isolation.

Q. What spectroscopic techniques are critical for characterizing MgPc's electronic structure?

Ultraviolet-visible (UV-Vis) spectroscopy reveals characteristic Q-band absorption (~700 nm) due to π→π* transitions in the phthalocyanine ring . Magnetic circular dichroism (MCD) can resolve exciton coupling in dimeric structures . For fluorescence properties, time-resolved photoluminescence quantifies singlet oxygen generation efficiency, critical for photodynamic therapy applications .

Advanced Research Questions

Q. How does the coordination environment of Mg²⁺ in MgPc impact its photophysical properties?

The planar MgPc structure allows axial ligand binding (e.g., pyridine or water), altering excited-state dynamics. Compare solvated vs. anhydrous MgPc using XRD and density functional theory (DFT) to model ligand effects on HOMO-LUMO gaps. Solvent-free MgPc exhibits a band gap of ~1.5 eV, while solvated forms show redshifted absorption due to ligand-induced symmetry changes .

Q. What advanced methodologies resolve contradictions in MgPc's charge transport properties?

Discrepancies in conductivity (e.g., thin-film vs. bulk) require temperature-dependent Hall effect measurements and impedance spectroscopy. For thin films with aluminum electrodes, analyze interfacial Schottky barriers using current-voltage (I-V) curves and photoelectron spectroscopy . Note that van der Waals interactions in molecular assemblies (e.g., MgPc on InAs) can induce rotational dynamics under electric fields, complicating transport models .

Q. How can MgPc be optimized for biomedical applications like fluorescence imaging?

Peripheral substitution with cyanophenoxy groups enhances near-infrared (NIR) emission. Synthesize derivatives via nucleophilic aromatic substitution, and validate using matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry. For in vitro tracking, correlate fluorescence quantum yield (ΦF) with cellular uptake efficiency using confocal microscopy .

Q. What experimental designs minimize artifacts in MgPc's singlet oxygen quantum yield (ΦΔ) measurements?

Use a comparative method with standard sensitizers (e.g., Rose Bengal) under identical laser irradiation (λ = 670 nm). Monitor <sup>1</sup>O2 phosphorescence at 1270 nm via time-resolved NIR spectroscopy. Control for solvent polarity and oxygen concentration, as ΦΔ drops in viscous media due to reduced diffusion .

Methodological Considerations

Q. How should researchers validate MgPc purity and metal content?

Employ atomic absorption spectroscopy (AAS) with a magnesium hollow-cathode lamp (λ = 285.2 nm). Digest samples in 6 N HCl, dilute with lanthanum chloride to suppress interference, and calibrate against Mg standard solutions (0.2–0.6 mg/mL) . Cross-validate with inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis.

Q. What strategies improve reproducibility in MgPc thin-film fabrication?

Use spin-coating at 2000–3000 rpm under inert atmosphere (N2 or Ar). Pre-treat substrates (e.g., ITO glass) with oxygen plasma to enhance adhesion. Characterize film thickness via ellipsometry and morphology via atomic force microscopy (AFM). Annealing at 150°C for 1 hour reduces pinhole defects .

Data Interpretation and Contradictions

Q. Why do computational models of MgPc's electronic structure sometimes deviate from experimental data?

Discrepancies arise from neglecting solvent effects or axial ligands in DFT simulations. Include explicit solvent molecules in calculations and compare with experimental UV-Vis/MCD spectra. For example, MgPc·2pyridine·H2O models must account for ligand-induced distortion in the phthalocyanine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。